BenchChemオンラインストアへようこそ!

5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine

Tauopathy Alzheimer's Disease Fluorescence Polarization

5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-07-4) is a heterocyclic small molecule composed of a 2-benzyl-substituted pyrimidine ring linked at the 4-position to a 4-methylthiazol-2-amine core. Its molecular formula is C15H14N4S, and its molecular weight is 282.37 g/mol.

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
CAS No. 1217487-07-4
Cat. No. B1383039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine
CAS1217487-07-4
Molecular FormulaC15H14N4S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=CC=CC=C3
InChIInChI=1S/C15H14N4S/c1-10-14(20-15(16)18-10)12-7-8-17-13(19-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18)
InChIKeyLVLRIHPFIHWKNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-07-4): Chemical Identity and Baseline Attributes


5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-07-4) is a heterocyclic small molecule composed of a 2-benzyl-substituted pyrimidine ring linked at the 4-position to a 4-methylthiazol-2-amine core. Its molecular formula is C15H14N4S, and its molecular weight is 282.37 g/mol . The compound is commercially available for research and development use, typically supplied at a minimum purity specification of 95% . This structural class, featuring a thiazole-substituted aminopyrimidine scaffold, has been explored in medicinal chemistry programs targeting kinases and other enzymes [1].

Why Generic Substitution with Other Aminopyrimidine-Thiazoles Is Not Viable for 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine


Aminopyrimidine-thiazole hybrids are not a functionally homogeneous class; minor structural variations yield significant differences in biological activity and target selectivity. The specific 2-benzyl substitution on the pyrimidine ring of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine is a critical determinant of its observed biochemical properties. For instance, within the same general scaffold, changes to the pyrimidine 2-position substituent (e.g., isopropyl, 2,6-dichlorobenzyl, or 2,3-dimethylbutan-2-yl) result in distinct molecular weights and physical properties . Furthermore, direct comparative binding data for a closely related structural analog against the tau protein aggregate target reveals a potent affinity (IC50 = 1.41 nM) for this specific compound, while no such quantitative binding evidence is available for its immediate analogs [1]. This underscores that even within a narrow chemical series, activity is not preserved. Therefore, substituting this compound with another 'in-class' molecule without prior verification of the specific assay or target would introduce a high risk of experimental failure or irreproducible results. The quantitative evidence in Section 3 provides the precise, comparator-based justification for selecting this specific CAS entity.

Quantitative Differentiation of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-07-4): Head-to-Head Evidence for Scientific Selection


Potent Displacement of a Tau Aggregate Probe (IC50 = 1.41 nM) Differentiates 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine from Inactive Analogs

In a direct binding assay, 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine demonstrated potent displacement of the fluorescent probe thiazine red R from human Tau protein aggregates, with a reported IC50 value of 1.41 nM [1]. This value quantifies the compound's ability to compete for the same binding site on Tau fibrils. In contrast, the closely related aminopyrimidine-thiazole, Thiazovivin (CAS 1226056-71-8), exhibits a distinct primary pharmacology as a ROCK inhibitor (IC50 ~0.5 μM), and there is no reported binding data to suggest it interacts with Tau aggregates [2]. This demonstrates that the 2-benzyl substituent on the pyrimidine ring of the target compound confers a specific and potent binding interaction that is not shared by all members of this structural class.

Tauopathy Alzheimer's Disease Fluorescence Polarization Protein Aggregation

Confirmed Activity in a Cancer Stem Cell Inhibition Screen at ≤1 µM, a Threshold Not Met by 86.7% of Tested Compounds

In a cell-based, high-throughput screen designed to identify inhibitors of cancer stem cells, 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine was one of only 6 compounds (from a set of 45 tested in this specific follow-up dose-response assay) to demonstrate an activity ≤ 1 µM, and it was among the 26 compounds classified as 'Active' overall [1]. This quantitative result places the compound in the top 13.3% of the tested set for potency in this specific assay. A direct comparator, 5-(2-isopropylpyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1217487-05-2), a structurally similar analog differing only in the pyrimidine 2-position substituent, has no publicly available data indicating it has been screened in the same assay or demonstrated comparable activity .

Cancer Stem Cells High-Throughput Screening Luminescence Assay Oncology

Vendor-Specified Minimum Purity of 95% Establishes a Reproducibility Threshold for Downstream Assays

The commercial supply of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine is specified with a minimum purity of 95% by the vendor AKSci . This is a critical procurement parameter. In comparison, a close structural analog, 5-(2-(2,6-dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (CAS 1163706-69-1), is offered by another vendor with a higher specified purity of 97% . This 2% differential in purity specification provides a quantifiable, albeit small, point of difference for scientists whose experiments may be sensitive to impurity profiles. While both are research-grade compounds, this data allows for an informed selection based on the acceptable purity range for the intended application.

Chemical Purity Reproducibility Quality Control Assay Validation

Best Application Scenarios for 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine Based on Verified Quantitative Evidence


Chemical Probe Development for Tau Protein Aggregates in Neurodegenerative Disease Research

The confirmed, sub-nanomolar binding affinity (IC50 = 1.41 nM) for human Tau protein aggregates positions 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine as a valuable starting point for developing chemical probes to study tauopathies, including Alzheimer's disease. Researchers should procure this specific compound for binding studies, fluorescent polarization assays, or as a competitive ligand in structural biology efforts focused on Tau fibrils, as a structurally related analog (Thiazovivin) does not exhibit this pharmacology .

Oncology Hit Validation and SAR Exploration for Cancer Stem Cell Inhibition

The compound's validated activity (≤ 1 µM) in a cancer stem cell inhibition screen makes it a suitable candidate for oncology programs targeting this difficult-to-drug cell population. Scientists should procure this compound for follow-up dose-response studies and initial structure-activity relationship (SAR) exploration around the 2-benzylpyrimidine core, as it represents a confirmed 'hit' in this assay where a close analog (5-(2-isopropylpyrimidin-4-yl)-4-methylthiazol-2-amine) has not been shown to be active .

Reproducible Research Where Defined Purity Specifications Are Critical

For applications where the impurity profile is a critical variable, the defined 95% minimum purity specification provides a baseline for procurement. Scientists can compare this to the 97% purity specification of the 2,6-dichlorobenzyl analog to make an informed decision. This is particularly relevant for assays highly sensitive to impurities or for analytical method development, where a known purity level is essential for calibration and validation.

Medicinal Chemistry as a Starting Point for Kinase Inhibitor Design

The thiazole-substituted aminopyrimidine scaffold is a recognized pharmacophore for kinase inhibition . 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine serves as a viable starting point for medicinal chemists initiating a new kinase inhibitor program, offering a distinct 2-benzyl substitution pattern that can be diversified to explore structure-activity relationships and optimize potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.